(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine
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Overview
Description
(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a thiazole moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine typically involves the reaction of 2-methylpiperazine with 1,3-thiazole-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiazole or piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperazine rings .
Scientific Research Applications
(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and thereby exerting its effects. The exact pathways involved can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperidine
- (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)morpholine
- (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine
Uniqueness
What sets (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine apart from similar compounds is its unique combination of the piperazine and thiazole rings. This structure imparts specific chemical and biological properties that make it particularly useful in various applications.
Properties
Molecular Formula |
C9H13N3OS |
---|---|
Molecular Weight |
211.29 g/mol |
IUPAC Name |
[(2S)-2-methylpiperazin-1-yl]-(1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C9H13N3OS/c1-7-4-10-2-3-12(7)9(13)8-5-14-6-11-8/h5-7,10H,2-4H2,1H3/t7-/m0/s1 |
InChI Key |
QSGKPGTUUUUVTM-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1CNCCN1C(=O)C2=CSC=N2 |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CSC=N2 |
Origin of Product |
United States |
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